1-Bromo-4-chlorobutane-d8
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Overview
Description
1-Bromo-4-chlorobutane-d8, also known as tetramethylene chlorobromide-d8, is a deuterium-labeled derivative of 1-Bromo-4-chlorobutane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4D8BrCl, and it has a molecular weight of 179.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chlorobutane-d8 is synthesized by the addition of bromine to a mixture of phosphorus and deuterated chlorobutanol. The reaction is carried out at a temperature close to 0°C to ensure controlled addition and minimize side reactions . The product is then separated from the reaction mixture by steam distillation, dried by azeotropic distillation, and redistilled in the presence of an organic base such as diethanolamine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chlorobutanol and bromine, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chlorobutane-d8 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as potassium tert-butoxide in tert-butanol are commonly used under elevated temperatures.
Major Products:
Nucleophilic Substitution: The major products include deuterated butanol derivatives.
Elimination Reactions: The major products are deuterated alkenes.
Scientific Research Applications
1-Bromo-4-chlorobutane-d8 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve pharmacokinetic and metabolic profiles.
Industry: Applied in the synthesis of specialty chemicals and materials where deuterium labeling is required.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chlorobutane-d8 involves its participation in nucleophilic substitution and elimination reactions. The deuterium atoms in the compound can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and pathways in both chemical and biological systems .
Comparison with Similar Compounds
1-Bromo-4-chlorobutane: The non-deuterated analog of 1-Bromo-4-chlorobutane-d8.
1-Chloro-4-bromobutane: Another isomer with similar reactivity but different substitution pattern.
4-Bromo-1-chlorobutane: An isomer with the same molecular formula but different structural arrangement.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and the tracking of molecular transformations in complex systems .
Properties
Molecular Formula |
C4H8BrCl |
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Molecular Weight |
179.51 g/mol |
IUPAC Name |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Cl |
Canonical SMILES |
C(CCBr)CCl |
Origin of Product |
United States |
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